(Man)5(glcnac)2Asn

Descripción general

Descripción

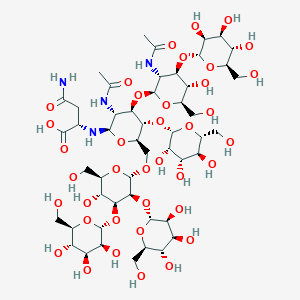

(Man)5(glcnac)2Asn, also known as N-glycan, is a glycoprotein present in eukaryotic cells. This compound consists of five mannose units and two N-acetylglucosamine units attached to an asparagine residue. N-glycan plays a crucial role in protein folding, stabilization, and recognition within cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Man)5(glcnac)2Asn involves the enzymatic addition of mannose and N-acetylglucosamine units to an asparagine residue. This process is typically carried out in vitro using glycosyltransferases, which facilitate the transfer of sugar moieties to the asparagine residue under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of recombinant DNA technology to express glycoproteins in host cells such as yeast or mammalian cells. These host cells are engineered to produce the desired glycan structure, which is then purified using chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

(Man)5(glcnac)2Asn undergoes various chemical reactions, including:

Oxidation: The mannose and N-acetylglucosamine units can be oxidized to form corresponding aldehydes and carboxylic acids.

Reduction: The aldehyde groups formed during oxidation can be reduced back to their original hydroxyl forms.

Substitution: The hydroxyl groups on the mannose and N-acetylglucosamine units can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodic acid and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Hydroxyl groups.

Substitution: Various substituted glycan derivatives.

Aplicaciones Científicas De Investigación

(Man)5(glcnac)2Asn has numerous applications in scientific research, including:

Chemistry: Used as a model compound for studying glycosylation processes and glycan interactions.

Biology: Plays a role in cell signaling, protein folding, and immune recognition.

Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

Industry: Utilized in the production of biopharmaceuticals and as a component in various biotechnological applications

Mecanismo De Acción

The mechanism of action of (Man)5(glcnac)2Asn involves its interaction with specific receptors and proteins within cells. The glycan structure facilitates protein folding and stabilization by forming hydrogen bonds and van der Waals interactions with the protein backbone. Additionally, it plays a role in cell signaling by interacting with lectins and other carbohydrate-binding proteins, thereby influencing various cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

(Man)3(glcnac)2Asn: A smaller glycan structure with three mannose units.

(Man)6(glcnac)2Asn: A larger glycan structure with six mannose units.

(Man)5(glcnac)3Asn: A glycan structure with an additional N-acetylglucosamine unit

Uniqueness

(Man)5(glcnac)2Asn is unique due to its specific arrangement of five mannose units and two N-acetylglucosamine units, which confer distinct biochemical properties and interactions. This specific structure is essential for its role in protein folding, stabilization, and recognition within cells.

Actividad Biológica

(Man)5(GlcNAc)2Asn, a glycoprotein composed of five mannose units and two N-acetylglucosamine units linked to an asparagine residue, plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and implications in research and medicine, supported by data tables and case studies.

Structure and Composition

The molecular formula of this compound is . The structure consists of:

- Five Mannose Units : Essential for protein folding and stability.

- Two N-Acetylglucosamine Units : Involved in cell signaling and recognition processes.

Glycosylation Processes

Glycosylation is crucial for the biological activity of this compound. This process affects protein folding, stability, and interactions with other biomolecules. The compound serves as a substrate for various glycosyltransferases, which modify its structure to influence its function.

- Enzymatic Modification : Studies have shown that this compound can be modified through enzymatic actions to transition from high-mannose to complex glycan structures. For instance, the enzyme MGAT1 facilitates the conversion to hybrid glycans, which are critical for further modifications by other glycosyltransferases .

- Cell Signaling : The presence of specific glycan structures on proteins influences cell signaling pathways, immune responses, and cellular recognition events. For example, the interaction of this compound with lectins highlights its role in mediating immune responses .

Role in Protein Folding and Stability

Research indicates that this compound is vital for the proper folding of glycoproteins. Its structure aids in stabilizing proteins during synthesis and transport within cells. Misfolded proteins can lead to diseases such as cystic fibrosis or certain types of cancer .

Immune Recognition

The compound's unique structure allows it to interact with immune cells, influencing their activation and response. The recognition by specific receptors can trigger immune pathways essential for pathogen defense .

Drug Delivery Systems

This compound has been investigated as a potential vehicle for targeted drug delivery. Its ability to bind specifically to certain receptors on cells can be exploited to enhance the efficacy of therapeutic agents.

Biomarker Identification

This glycan structure is being explored as a biomarker for various diseases, particularly cancers where glycosylation patterns are altered. Identifying these changes can aid in early diagnosis and treatment strategies.

Enzymatic Processing Study

A significant study involved the sequential enzymatic modification of this compound using various glycosyltransferases. This research demonstrated how different enzymes affect the rate and type of modifications on the glycan structure, revealing insights into glycoprotein processing in human cells .

| Enzyme | Modification Type | Rate of Modification |

|---|---|---|

| MGAT1 | High-mannose to Hybrid | Fast |

| MAN2A1 | Hybrid to Complex | Moderate |

| MGAT2 | Complex N-glycan | Slow |

Interaction with Lectins

Studies have shown that this compound interacts with specific lectins, facilitating cellular adhesion processes critical for immune responses. This interaction underscores its importance in modulating immune cell behavior .

Propiedades

IUPAC Name |

(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxymethyl]-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H84N4O38/c1-11(61)52-22-40(90-45-23(53-12(2)62)39(28(68)18(8-59)82-45)89-47-35(75)31(71)25(65)15(5-56)84-47)38(88-46-34(74)30(70)24(64)14(4-55)83-46)20(81-43(22)54-13(44(78)79)3-21(51)63)10-80-50-42(92-49-37(77)33(73)27(67)17(7-58)86-49)41(29(69)19(9-60)87-50)91-48-36(76)32(72)26(66)16(6-57)85-48/h13-20,22-43,45-50,54-60,64-77H,3-10H2,1-2H3,(H2,51,63)(H,52,61)(H,53,62)(H,78,79)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41-,42-,43+,45-,46-,47+,48+,49+,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVFIFRCJRIROQ-KDJOXRTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)O)COC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)O)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84N4O38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192049 | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38784-68-8 | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038784688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Man)5(glcnac)2Asn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.